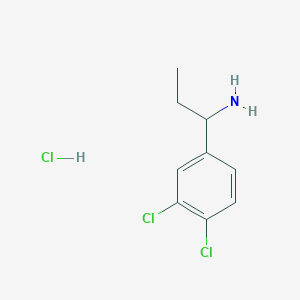
4-chloro-2,2-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2,2-dimethylbutanoic acid (4-Cl-DMB) is an organic compound belonging to the class of carboxylic acids. It is an important intermediate in the synthesis of various drugs and pharmaceuticals. 4-Cl-DMB has unique properties that make it an attractive molecule for a wide range of applications in biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
4-chloro-2,2-dimethylbutanoic acid is a versatile molecule that has a wide range of applications in scientific research. It is used in the synthesis of a variety of drugs and pharmaceuticals. It is also used as a reagent in the synthesis of other organic compounds. This compound is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It is also used as a substrate in enzyme assays, as a reactant in the synthesis of other carboxylic acids, and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 4-chloro-2,2-dimethylbutanoic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other molecules. It is also believed to act as an agonist of certain receptors in the body, which may be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other molecules. It is also believed to act as an agonist of certain receptors in the body, which may be involved in the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2,2-dimethylbutanoic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from commercial suppliers. It is also a relatively stable molecule, which makes it suitable for use in a variety of laboratory experiments. However, this compound is also a relatively toxic molecule, and it should be handled with care in the laboratory.
Orientations Futures
There are several potential future directions for research on 4-chloro-2,2-dimethylbutanoic acid. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and medicinal chemistry. Additionally, further research could be conducted on its potential use as a reagent in organic synthesis, and its potential use as a catalyst in various organic reactions. Finally, further research could be conducted on its potential use as a substrate in enzyme assays, and its potential use as an inhibitor of certain enzymes involved in the metabolism of drugs and other molecules.
Méthodes De Synthèse
4-chloro-2,2-dimethylbutanoic acid can be synthesized using a variety of methods including the Grignard reaction, the Wittig reaction, and the Sandmeyer reaction. The Grignard reaction is the most commonly used method for the synthesis of this compound. In this method, 4-chloro-2,2-dimethylbutyl bromide is reacted with magnesium in ether to form the desired product. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Sandmeyer reaction involves the reaction of a nitrile with copper to form an aryl halide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-chloro-2,2-dimethylbutanoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,2-dimethylbutane", "Chlorine gas", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium sulfate" ], "Reaction": [ "Step 1: Chlorination of 2,2-dimethylbutane with chlorine gas in the presence of UV light to yield 4-chloro-2,2-dimethylbutane", "Step 2: Oxidation of 4-chloro-2,2-dimethylbutane with sodium hydroxide and sulfuric acid to form 4-chloro-2,2-dimethylbutanal", "Step 3: Conversion of 4-chloro-2,2-dimethylbutanal to 4-chloro-2,2-dimethylbutanoic acid through a Grignard reaction with ethyl magnesium bromide followed by hydrolysis with dilute hydrochloric acid", "Step 4: Purification of the crude product by extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over sodium sulfate, and evaporation of the solvent to yield the final product" ] } | |
| 1849383-03-4 | |
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
4-chloro-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9) |
Clé InChI |
YKFFACBRWIUUOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCl)C(=O)O |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



